molecular formula C15H21NO2 B2463306 Methyl 4-((4-methylpiperidin-1-yl)methyl)benzoate CAS No. 415954-49-3

Methyl 4-((4-methylpiperidin-1-yl)methyl)benzoate

Cat. No.: B2463306
CAS No.: 415954-49-3
M. Wt: 247.338
InChI Key: WSRPFFMHHJVAKA-UHFFFAOYSA-N
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Description

Methyl 4-((4-methylpiperidin-1-yl)methyl)benzoate is an organic compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . It is a benzoate ester derivative, characterized by the presence of a piperidine ring substituted with a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-methylpiperidin-1-yl)methyl)benzoate typically involves the reaction of 4-methylpiperidine with methyl 4-formylbenzoate. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

    Starting Materials: 4-methylpiperidine and methyl 4-formylbenzoate.

    Catalyst: Acid binding agents such as triethylamine.

    Reaction Conditions: The reaction mixture is heated to a specific temperature (usually around 80-100°C) and stirred for several hours.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated synthesis systems to enhance yield and purity while reducing production time and costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-methylpiperidin-1-yl)methyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide

Properties

IUPAC Name

methyl 4-[(4-methylpiperidin-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-12-7-9-16(10-8-12)11-13-3-5-14(6-4-13)15(17)18-2/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRPFFMHHJVAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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